molecular formula C7H8N2O2 B2469906 1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid CAS No. 1155064-44-0

1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2469906
CAS RN: 1155064-44-0
M. Wt: 152.153
InChI Key: LBTTVMITLWQTSR-UHFFFAOYSA-N
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Description

“1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The prop-2-enyl group is an allyl group, which is a substituent with the structural formula H2C=CH−CH2R, where R is the rest of the molecule . The carboxylic acid group (-COOH) is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, an allyl group, and a carboxylic acid group. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the allyl group can participate in reactions such as the allylic halogenation . The carboxylic acid group can undergo reactions like decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the nature of its functional groups .

Scientific Research Applications

Functionalization and Derivative Formation

  • Functionalization Reactions: 1H-pyrazole-3-carboxylic acid derivatives have been studied for their functionalization reactions. These reactions involve converting the acid into amide or ester derivatives, which are useful in various chemical syntheses (Yıldırım, Kandemirli & Demir, 2005); (Yıldırım & Kandemirli, 2006).
  • Synthesis Improvement: Improved synthesis methods have been developed for 1H-pyrazole-4-carboxylic acid, enhancing yield and purity, which is critical for its application in research and industry (Dong, 2011).

Coordination Complexes and Catalysis

  • Coordination Chemistry: Novel pyrazole-dicarboxylate acid derivatives have been synthesized and studied for their coordination properties with transition metals. This research is significant in the development of coordination complexes with potential applications in catalysis and material science (Radi et al., 2015).
  • Catalytic Applications: The synthesis and characterization of novel nano organo solid acids, which have shown potential in catalysis, particularly in the synthesis of pyrazole derivatives, are notable developments in the field of green chemistry (Zolfigol, Ayazi-Nasrabadi & Baghery, 2015).

Structural and Spectral Analysis

  • Structural Investigations: Detailed experimental and theoretical studies on the structure of pyrazole-4-carboxylic acid derivatives have been conducted. These studies provide insights into the molecular structure and properties of these compounds, essential for their application in material science and drug design (Viveka et al., 2016).

Novel Material Development

  • Optoelectronic Applications

    Research into the synthesis of oligo-pyrazole based thin films and their optical and morphological properties highlights the potential of pyrazole derivatives in optoelectronic applications. Such developments are significant in the field of advanced materials (Cetin, Korkmaz & Bildirici, 2018).

  • Nonlinear Optical Materials

    The synthesis of N-substituted pyrazole-4-ethyl carboxylates and their characterization for nonlinear optical properties is another key area of application. These materials have potential in optical limiting applications, which is important for the development of photonic devices (Chandrakantha et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a drug, the mechanism would depend on how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be explored for use in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

1-prop-2-enylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h2,4-5H,1,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTTVMITLWQTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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